molecular formula C7H10N2O2 B2918211 1-Ethyl-4-methyl-1H-imidazole-2-carboxylic acid CAS No. 2279122-73-3

1-Ethyl-4-methyl-1H-imidazole-2-carboxylic acid

Cat. No.: B2918211
CAS No.: 2279122-73-3
M. Wt: 154.169
InChI Key: RQVVHROSMBFOKC-UHFFFAOYSA-N
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Description

1-Ethyl-4-methyl-1H-imidazole-2-carboxylic acid is a high-purity chemical intermediate designed for advanced research and development applications, particularly in medicinal chemistry and drug discovery. The imidazole core is a privileged scaffold in pharmaceuticals, known for its ability to coordinate with metal ions and participate in key hydrogen bonding, making it a valuable building block for the synthesis of novel bioactive molecules . This specific derivative, with its ethyl and methyl substituents, offers tailored electronic and steric properties for constructing more complex structures. Research Applications: This compound is primarily used as a synthetic intermediate. It serves as a crucial precursor for the design and synthesis of potential enzyme inhibitors, such as metallo-β-lactamase (MBL) inhibitors to combat antibiotic resistance , or heme oxygenase-1 (HO-1) inhibitors for investigational anticancer therapies . The carboxylic acid functionality allows for further derivatization into amides or esters, enabling researchers to explore structure-activity relationships and optimize the pharmacokinetic properties of lead compounds. Handling and Storage: For optimal stability, store in a cool, dry place at 2-8°C under an inert atmosphere. Refer to the Safety Data Sheet (SDS) for detailed handling and safety information before use. Notice: This product is intended for research purposes by qualified laboratory personnel. It is strictly marked as For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

1-ethyl-4-methylimidazole-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2/c1-3-9-4-5(2)8-6(9)7(10)11/h4H,3H2,1-2H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQVVHROSMBFOKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(N=C1C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-Ethyl-4-methyl-1H-imidazole-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of amido-nitriles under mild reaction conditions. This process typically employs nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization . Industrial production methods often involve the use of high-pressure reactors and specialized catalysts to ensure high yields and purity.

Chemical Reactions Analysis

1-Ethyl-4-methyl-1H-imidazole-2-carboxylic acid undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids or ketones, while reduction can produce alcohols or amines.

Mechanism of Action

The mechanism of action of 1-Ethyl-4-methyl-1H-imidazole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. In biological systems, it can inhibit enzymes or receptors, leading to various physiological effects. For example, it may act as an inhibitor of certain enzymes involved in metabolic pathways, thereby modulating cellular functions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 1-ethyl-4-methyl-1H-imidazole-2-carboxylic acid with structurally related imidazole and heterocyclic carboxylic acids, focusing on synthesis, substituent effects, and physicochemical properties.

Positional Isomers

  • 1-Ethyl-5-methyl-1H-imidazole-2-carboxylic acid (CAS: 1554483-79-2):
    This positional isomer shares the same molecular formula and weight as the target compound but differs in the methyl group position (5 vs. 4). Such isomerism can alter solubility, crystallinity, and biological activity due to changes in hydrogen bonding and steric hindrance .

Heterocyclic Core Variations

  • 1-Methyl-1H-pyrazole-4-carboxylic acid :
    Replacing the imidazole ring with pyrazole (a five-membered ring with two adjacent nitrogen atoms) reduces the basicity of the heterocycle. Pyrazole derivatives often exhibit lower pKa values compared to imidazoles due to differences in electron delocalization .

Substituent Effects

  • 1-Phenyl-1H-imidazole-4-carboxylic acid (CAS: 18075-64-4):
    The phenyl group increases molecular weight (188.18 g/mol) and lipophilicity, making it more suitable for hydrophobic interactions in drug design. However, steric bulk may hinder solubility in aqueous media .
  • 4-(Fmoc-amino)-1-methyl-1H-imidazole-2-carboxylic acid (CAS: 252206-28-3): The Fmoc-protected amino group adds complexity and functionality for peptide synthesis but reduces stability under basic conditions due to the labile Fmoc group .

Physicochemical Properties

  • Acidity : Alkyl substituents (ethyl, methyl) are electron-donating, which may raise the carboxylic acid’s pKa compared to derivatives with electron-withdrawing groups (e.g., pyrimidinyl).
  • Lipophilicity : The Log P of the target compound is expected to be lower than phenyl- or pyrimidinyl-substituted analogs due to smaller, less hydrophobic substituents .

Data Table: Key Comparisons

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Properties/Applications Reference
This compound C₇H₁₀N₂O₂ 154.17 Ethyl (1-), methyl (4-) Bisphosphonate synthesis
1-Ethyl-5-methyl-1H-imidazole-2-carboxylic acid C₇H₁₀N₂O₂ 154.17 Ethyl (1-), methyl (5-) Positional isomer; altered solubility
1-Methyl-1H-pyrazole-4-carboxylic acid C₅H₆N₂O₂ 126.11 Methyl (1-), pyrazole core Lower pKa than imidazoles
1-Phenyl-1H-imidazole-4-carboxylic acid C₁₀H₈N₂O₂ 188.18 Phenyl (1-) High lipophilicity; drug design
1-(Pyrimidin-2-yl)-1H-imidazole-4-carboxylic acid C₈H₆N₄O₂ 190.16 Pyrimidinyl (1-) Electron-withdrawing effects; materials

Biological Activity

1-Ethyl-4-methyl-1H-imidazole-2-carboxylic acid (1-EMIC) is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the realms of antimicrobial and anticancer research. This article explores the biological activity of 1-EMIC, summarizing key findings from various studies, including mechanisms of action, synthesis pathways, and comparative analyses with related compounds.

Chemical Structure and Properties

1-EMIC is characterized by its imidazole ring structure, which includes two nitrogen atoms and a carboxylic acid functional group. Its molecular formula is C7H10N2O2C_7H_{10}N_2O_2, with a molecular weight of approximately 154.17 g/mol. The presence of an ethyl group at the 1-position and a methyl group at the 4-position of the imidazole ring distinguishes it from other imidazole derivatives.

Antimicrobial Properties

Several studies have indicated that 1-EMIC exhibits significant antimicrobial activity. For instance, preliminary investigations suggest that it can inhibit the growth of various bacteria and fungi by interacting with specific cellular targets:

  • Mechanism of Action : The compound may inhibit certain enzymes involved in metabolic pathways essential for microbial survival, leading to growth inhibition.

Anticancer Activity

Research into the anticancer properties of 1-EMIC has also shown promising results. The compound has been noted for its ability to induce apoptosis in cancer cell lines, potentially through the following mechanisms:

  • Enzyme Inhibition : 1-EMIC may act as an inhibitor of enzymes that are crucial for cancer cell proliferation, thereby slowing down tumor growth .
  • Cell Cycle Regulation : Studies have suggested that it might interfere with cell cycle progression, leading to increased rates of apoptosis in malignant cells .

Comparative Studies

To understand the unique properties of 1-EMIC, it is beneficial to compare it with structurally similar compounds. Below is a summary table highlighting key differences:

Compound NameStructural FeaturesUnique Aspects
1-Ethyl-2-methylimidazoleEthyl at position 1; methyl at position 2Different substitution pattern affects reactivity
1-Methyl-2-imidazolecarboxaldehydeMethyl at position 1; carboxaldehyde at position 2Carboxylic acid functionality alters biological activity
Ethyl 4-Methyl-2-carboxylic acidEthyl at position 4; carboxylic acid functionalityPotentially different mechanism of action

The distinct substitution pattern of 1-EMIC contributes to its unique reactivity and biological activity compared to these similar compounds .

Study on Antiviral Activity

A study published in Molecules explored the antiviral potential of derivatives related to imidazole compounds. It was found that certain derivatives exhibited high selectivity indices against various viruses, indicating that modifications to the imidazole structure could enhance antiviral efficacy . Although not directly involving 1-EMIC, these findings suggest avenues for further exploration into its antiviral properties.

Synthesis and Applications

The synthesis of 1-EMIC can be achieved through several chemical reactions involving starting materials such as imidazole derivatives and carboxylic acids. It serves as a building block for more complex molecules in medicinal chemistry and has applications in drug development.

Q & A

What are the established synthetic routes for 1-Ethyl-4-methyl-1H-imidazole-2-carboxylic acid, and how can reaction conditions be optimized for yield?

Level: Advanced
Methodological Answer:
The synthesis typically involves multi-step reactions starting from imidazole precursors. A common approach includes:

  • Step 1: Alkylation of the imidazole ring at the 1-position using ethylating agents (e.g., ethyl halides) under basic conditions.
  • Step 2: Introduction of the methyl group at the 4-position via electrophilic substitution or transition-metal-catalyzed coupling.
  • Step 3: Carboxylic acid functionalization at the 2-position through oxidation of a methyl group or hydrolysis of a nitrile/ester intermediate.

Optimization Strategies:

  • Solvent Selection: Use polar aprotic solvents (e.g., DMF) to enhance nucleophilicity in alkylation steps .
  • Catalysts: Employ palladium catalysts for regioselective methylation, as seen in analogous imidazole syntheses .
  • Purification: Recrystallization from DMF/acetic acid mixtures improves purity, as demonstrated for structurally related compounds .

How should researchers handle and store this compound to ensure safety and stability?

Level: Basic
Methodological Answer:

  • Handling:
    • Use PPE: Nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
    • Work in a fume hood to prevent inhalation of dust or vapors.
  • Storage:
    • Store in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis or oxidation.
    • Avoid exposure to moisture, as carboxylic acids are prone to dimerization via hydrogen bonding .
  • Waste Disposal: Segregate as hazardous organic waste and consult institutional guidelines for professional disposal .

What spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

Level: Intermediate
Methodological Answer:

  • NMR Spectroscopy:
    • ¹H NMR: Identify substituents on the imidazole ring (e.g., ethyl and methyl groups via δ 1.2–1.5 ppm and δ 2.3–2.6 ppm, respectively).
    • ¹³C NMR: Confirm the carboxylic acid moiety (δ ~170 ppm) and ring carbons .
  • IR Spectroscopy: Detect the carboxylic acid O-H stretch (2500–3000 cm⁻¹) and C=O vibration (~1700 cm⁻¹) .
  • Mass Spectrometry (HRMS): Verify molecular weight (C₇H₁₀N₂O₂; theoretical MW 154.0742) and fragmentation patterns.
  • HPLC: Assess purity using reverse-phase columns (C18) with UV detection at 210–220 nm .

How do pH and buffer conditions affect the physicochemical properties of imidazole-carboxylic acid derivatives?

Level: Advanced
Methodological Answer:

  • Ionization Behavior:
    • The imidazole ring (pKa ~6.9–7.1) and carboxylic acid (pKa ~2.5–3.5) govern pH-dependent solubility.
    • Below pH 3, the compound exists as a zwitterion (protonated imidazole, deprotonated carboxylate) .
  • Buffer Compatibility:
    • Use citrate/phosphate buffers (pH 3–7) for stability studies, avoiding borate buffers at high pH due to complexation risks .
  • Solubility:
    • Maximum solubility occurs near the isoelectric point (pH ~5.0–5.5). Add co-solvents like DMSO (<10%) for aqueous assays .

What are the strategies for modifying the imidazole ring to enhance biological activity or solubility?

Level: Advanced
Methodological Answer:

  • Bioisosteric Replacement: Substitute the ethyl group with cyclopropyl (enhances metabolic stability) or fluorinated alkyl chains (improves lipophilicity) .
  • Prodrug Design: Convert the carboxylic acid to ester prodrugs (e.g., ethyl esters) for increased membrane permeability, followed by enzymatic hydrolysis in vivo .
  • Derivatization:
    • Introduce sulfonamide or amide groups at the 5-position to modulate hydrogen-bonding interactions .
    • Use computational docking (e.g., AutoDock Vina) to predict binding affinities with target proteins .

What computational methods are recommended for predicting the reactivity and tautomeric states of this compound?

Level: Advanced
Methodological Answer:

  • Tautomer Prediction:
    • Employ density functional theory (DFT) at the B3LYP/6-311+G(d,p) level to evaluate energy differences between 1H- and 4H-tautomers .
  • Reactivity Analysis:
    • Use Fukui indices to identify nucleophilic/electrophilic sites on the imidazole ring for functionalization .
  • Solvent Effects:
    • Conduct molecular dynamics (MD) simulations in explicit water to model hydration shells around the carboxylic acid group .

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